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Compound of Interest

Compound Name: 2-[(4-Chlorobenzyl)oxy]-1-ethanol

CAS No.: 1200-15-3

Cat. No.: B072105 Get Quote

CAS Number: 1200-15-3 Synonyms: 2-(4-Chlorobenzyloxy)ethanol; Ethylene glycol mono-4-

chlorobenzyl ether Molecular Formula: C₉H₁₁ClO₂ Molecular Weight: 186.64 g/mol [1]

Executive Summary & Strategic Utility
2-[(4-Chlorobenzyl)oxy]-1-ethanol (CAS 1200-15-3) is a bifunctional organic intermediate

characterized by a primary hydroxyl group linked to a 4-chlorophenyl moiety via an ethylene

glycol ether bridge. In the pharmaceutical sector, it serves as a critical structural motif and

impurity standard for the azole class of antifungals (e.g., Econazole) and certain

antihistamines.

Its utility stems from its dual reactivity:

The Alcohol Terminus: Allows for further functionalization (oxidation to acid, conversion to

halide, or esterification).

The Ether Linkage: Provides a stable, non-hydrolyzable spacer that modulates lipophilicity

and metabolic stability in drug candidates.

This guide details the synthesis, purification, and quality control of CAS 1200-15-3,

emphasizing its role as a high-purity building block in medicinal chemistry.
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The physical data for this compound is often conflated with its solid precursors in literature.

Below is the corrected profile based on structural analogs and reliable thermodynamic data.

Property Value Technical Note

Appearance Colorless to pale yellow liquid

May crystallize at low

temperatures (supercooled

melt).

Boiling Point 108–112 °C @ 0.3 mmHg

High vacuum required for

distillation to avoid

decomposition.

Density ~1.19 g/cm³
Denser than water due to

halogenation.

Solubility Soluble in EtOH, DCM, THF
Sparingly soluble in water;

lipophilic nature dominates.

Refractive Index ~1.530
Characteristic of chlorinated

aromatic ethers.

Critical Insight: Literature citing a melting point of >100°C often confuses this ether with 4-

chlorobenzyl alcohol or the bis-alkylated byproduct. Pure CAS 1200-15-3 is a viscous liquid or

low-melting solid at ambient conditions.

Synthesis Protocol: Selective Mono-Alkylation
The primary challenge in synthesizing CAS 1200-15-3 is preventing the formation of the bis-

ether (1,2-bis((4-chlorobenzyl)oxy)ethane). To achieve high selectivity for the mono-ether,

excess ethylene glycol must be used as both reactant and solvent.

Reaction Scheme
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The synthesis follows a Williamson ether pathway:

Step-by-Step Methodology
Reagents:

4-Chlorobenzyl chloride (1.0 eq)

Ethylene Glycol (5.0 – 10.0 eq) [Crucial for selectivity]

Sodium Hydroxide (1.1 eq, pellets or 50% aq. solution)

Tetrabutylammonium bromide (TBAB) (0.05 eq) [Phase Transfer Catalyst]

Protocol:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and

temperature probe.

Alkoxide Formation: Charge ethylene glycol and NaOH. Heat to 60°C and stir for 30 minutes

until the base is fully dissolved. Note: Using solid NaOH generates water in situ; if strictly

anhydrous conditions are needed, use NaH, though NaOH is sufficient for this substrate.

Addition: Add TBAB. Then, add 4-chlorobenzyl chloride dropwise over 45 minutes. Maintain

internal temperature between 60–70°C.

Why? Slow addition keeps the concentration of the alkylating agent low relative to the

glycol, favoring mono-substitution.

Reaction: Heat to 100°C for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 3:1).

The starting chloride (

) should disappear; the product (

) will appear.

Workup:

Cool mixture to room temperature.
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Dilute with water (3x reaction volume) to solubilize the excess glycol and salt.

Extract with Dichloromethane (DCM) or Toluene (3x).

Wash combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure.

Purification:

The crude oil contains the product and small amounts of bis-ether.

Distillation: Perform vacuum distillation (0.1–0.5 mmHg). Collect fractions boiling at 108–

112°C.

Process Visualization (DOT)
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Start: Ethylene Glycol (Excess) + NaOH

Add Phase Transfer Catalyst (TBAB)

Slow Addition: 4-Chlorobenzyl Chloride
(Temp: 60-70°C)

Reaction: 100°C, 4-6 Hours
Monitor TLC

Quench: Dilute with Water
(Solubilizes excess Glycol)

Extraction: DCM/Toluene
Remove Salts/Glycol

High Vacuum Distillation
(108-112°C @ 0.3 mmHg)

Pure 2-[(4-Chlorobenzyl)oxy]-1-ethanol

Click to download full resolution via product page

Figure 1: Synthesis workflow emphasizing the excess glycol strategy to ensure mono-

alkylation.
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Applications in Drug Development[2][3]
Structural Analog in Antifungals
This compound is a "truncated" analog of the azole antifungal Econazole.

Econazole Structure: 1-(2-((4-chlorobenzyl)oxy)-2-(2,4-dichlorophenyl)ethyl)-1H-imidazole.

[2]

CAS 1200-15-3 Role: It represents the ether linkage formed before the imidazole insertion or

as a degradation marker. In analytical development, CAS 1200-15-3 is used to validate

HPLC methods, ensuring that the ether bond formation is distinct from unreacted benzyl

chloride or hydrolyzed benzyl alcohol.

Linker Chemistry
The terminal hydroxyl group allows this molecule to act as a PROTAC linker or a spacer in

antibody-drug conjugates (ADCs). The 4-chlorobenzyl group provides a lipophilic "anchor" that

can interact with hydrophobic pockets in target proteins (e.g., Histamine H1 receptors), while

the ethylene glycol chain provides flexibility.

Quality Control & Analytical Validation
To ensure the material is suitable for pharmaceutical research, the following specifications must

be met.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8357845.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Test Method Acceptance Criteria

Identification 1H NMR (CDCl3)

δ 7.3 (d, 2H), 7.2 (d, 2H), 4.5

(s, 2H, Benzyl), 3.6-3.8 (m, 4H,

Glycol).

Purity HPLC (C18, MeOH/H2O) > 98.0% (Area %)

Water Content Karl Fischer < 0.5%

Residual Solvents GC-Headspace
DCM < 600 ppm; Toluene <

890 ppm

Bis-Ether Impurity HPLC
< 1.0% (Critical for

downstream yield)

Impurity Pathway Visualization

4-Chlorobenzyl Chloride

Target Mono-Ether
(CAS 1200-15-3) + Glycol (Excess)

4-Chlorobenzyl Alcohol
(Hydrolysis side-reaction)

 + Water (from NaOH)

Bis-Ether Impurity
(Bis-alkylation)

 + Reactant (if Glycol low)

Click to download full resolution via product page

Figure 2: Impurity formation pathways. The bis-ether forms if the target product competes with

glycol for the alkylating agent.

Safety & Handling (MSDS Summary)
Hazards: Irritant to eyes and skin (H315, H319). The chlorobenzyl moiety suggests potential

sensitization.

Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the ether to a

peroxide or the alcohol to an aldehyde.
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Spill Response: Absorb with sand/vermiculite. Do not flush into drains; chlorinated

compounds are persistent environmental pollutants.

References
ChemicalBook. (2024).[3] 2-[(4-Chlorobenzyl)oxy]-1-ethanol Properties and Safety.

Retrieved from

National Center for Biotechnology Information. (2024). PubChem Compound Summary for

CID 15684, Dichlorobenzyl alcohol (Analog Reference).[4] Retrieved from

Sigma-Aldrich. (2024). Miconazole Related Compound I (Analytical Standard). Retrieved

from

ResearchGate. (2008). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and

its chemical transformations. (Demonstrates similar chlorobenzyl-ethanol chemistry).

Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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